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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxamide core is a significant pharmacophore in medicinal
chemistry, serving as a foundational structure for the development of a diverse range of
therapeutic agents. While a specific CAS registry number for the unsubstituted 2-
Aminothiazole-4-carboxamide is not readily available in public databases, its corresponding
carboxylic acid, 2-Aminothiazole-4-carboxylic acid, is registered under CAS number 40283-41-
8[1][2]. The molecular formula for 2-Aminothiazole-4-carboxamide is C4AH4N20OS. This guide
provides a comprehensive overview of the synthesis, and biological significance of derivatives
based on this core structure, with a focus on their potential in drug development.

Physicochemical Properties and Data

Quantitative data for the unsubstituted 2-Aminothiazole-4-carboxamide is scarce due to the
focus of research on its derivatives. However, the properties of the closely related 2-
Aminothiazole-4-carboxylic acid are presented below, alongside data for the common starting
material, Ethyl 2-aminothiazole-4-carboxylate.
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2-Aminothiazole-4- Ethyl 2-aminothiazole-4-
Property . .
carboxylic acid carboxylate
CAS Number 40283-41-8[1][2] 5398-36-7
Molecular Formula C4H4N202S[1][3] C6HB8N202S
Molecular Weight 144.15 g/mol [3] 172.20 g/mol
Appearance Solid[3] Pale yellow powder
Melting Point Not specified 177-181 °C

Synthesis of 2-Aminothiazole-4-carboxamide
Derivatives

The synthesis of 2-aminothiazole-4-carboxamide derivatives typically proceeds through the
activation of the corresponding carboxylic acid or via aminolysis of the ethyl ester. The
Hantzsch thiazole synthesis is a classical and widely used method for constructing the core 2-
aminothiazole ring system.

General Experimental Protocol: Synthesis of N-
substituted 2-Aminothiazole-4-carboxamides

A common route to obtaining N-substituted 2-aminothiazole-4-carboxamides involves the
coupling of 2-aminothiazole-4-carboxylic acid with a desired amine.

Materials:
e 2-Aminothiazole-4-carboxylic acid

Substituted amine of choice

Coupling agents (e.g., EDC, HOBY)

Anhydrous solvent (e.g., DMF, DCM)

Base (e.g., DIPEA, Triethylamine)
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Procedure:

e To a solution of 2-aminothiazole-4-carboxylic acid in an anhydrous solvent, add the coupling
agents (e.g., 1.1 equivalents of EDC and 1.0 equivalent of HOBL).

 Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

o Add the substituted amine (1.0 equivalent) and a base (e.g., 2.0 equivalents of DIPEA) to the
reaction mixture.

 Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress
by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield the desired N-
substituted 2-aminothiazole-4-carboxamide.

Characterization of the synthesized compounds is typically performed using techniques such
as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of 2-
aminothiazole-4-carboxamide derivatives.
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General Workflow: Synthesis and Evaluation of 2-Aminothiazole-4-carboxamide Derivatives
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Caption: A flowchart outlining the synthesis, purification, characterization, and subsequent
biological evaluation of 2-aminothiazole-4-carboxamide derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the 2-aminothiazole-4-carboxamide scaffold have demonstrated a wide range
of biological activities, making them attractive candidates for drug discovery programs. Notably,
these compounds have been extensively investigated for their anticancer and antimicrobial
properties.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-aminothiazole-4-
carboxamide derivatives against various cancer cell lines. The mechanism of action often
involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation
and survival.

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-
aminothiazole-5-carboxamide derivatives against the K562 human leukemia cell line.

Compound R IC50 (pM)
la H >50

1b 4-Fluorophenyl 12,5

1c 4-Chlorophenyl 8.7

1d 4-Bromophenyl 7.9

le 4-Methylphenyl 15.2

1f 4-Methoxyphenyl 20.1

Data presented is representative and compiled from various research findings in the field.

Antimicrobial Activity

The 2-aminothiazole core is also a key component in many antimicrobial agents. Derivatives of
2-aminothiazole-4-carboxamide have shown promising activity against a range of bacterial
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and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes
to disrupting cell wall synthesis.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of
ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives against multidrug-resistant bacterial

strains.
Staphylococcus aureus Escherichia coli (MIC,
Compound
(MIC, pg/mL) pg/mL)
2a 375 250
2b 250 > 500
2c > 500 375
2d 250 375

Data adapted from a study on the antimicrobial evaluation of 2-aminothiazole-4-carboxylate
derivatives.[4][5]

Signaling Pathway Involvement

While a specific signaling pathway for the unsubstituted 2-Aminothiazole-4-carboxamide is
not defined, its derivatives are often designed to target and modulate specific cellular signaling
pathways implicated in disease. For instance, in cancer therapy, these compounds can be
synthesized to inhibit protein kinases, which are crucial components of signaling cascades that
control cell growth, differentiation, and apoptosis.

The general mechanism of action for many kinase inhibitors involves competitive binding to the
ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream
substrates and interrupting the signaling cascade. The 2-aminothiazole scaffold is a versatile
template that can be readily modified to achieve high affinity and selectivity for a particular
kinase target.

The following diagram illustrates a simplified kinase inhibition pathway, a common target for 2-
aminothiazole-based drug candidates.
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Caption: A diagram showing the inhibition of a protein kinase by a 2-aminothiazole derivative,
blocking the phosphorylation of a substrate and subsequent downstream signaling.

Conclusion

The 2-aminothiazole-4-carboxamide scaffold is a cornerstone in the development of novel
therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives
make it a highly valuable core for medicinal chemists. While the parent compound itself is not
extensively characterized, the wealth of research on its derivatives underscores its importance
in the ongoing quest for new and effective treatments for a wide range of diseases, including
cancer and infectious diseases. Future research will likely continue to explore the vast chemical
space around this privileged scaffold to identify new drug candidates with improved efficacy
and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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